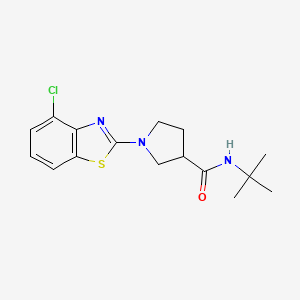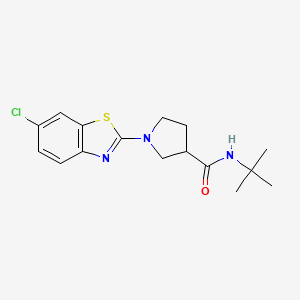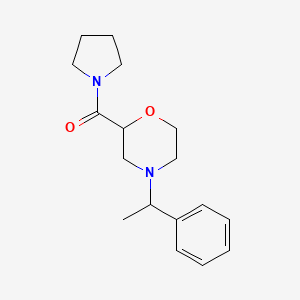![molecular formula C16H19BrN4 B6473240 4-{4-[2-(4-bromophenyl)ethyl]piperazin-1-yl}pyrimidine CAS No. 2640845-58-3](/img/structure/B6473240.png)
4-{4-[2-(4-bromophenyl)ethyl]piperazin-1-yl}pyrimidine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-{4-[2-(4-bromophenyl)ethyl]piperazin-1-yl}pyrimidine is a complex organic compound that features a piperazine ring substituted with a bromophenyl group and a pyrimidine moiety
Mechanism of Action
Target of Action
Similar compounds with a piperazine ring have been found to interact with a variety of targets, including acetylcholinesterase (ache) and butyrylcholinesterase (buche) . These enzymes play a crucial role in the cholinergic system, which is involved in numerous physiological functions, including memory and cognition .
Mode of Action
Inhibition of AChE prevents the breakdown of acetylcholine, a neurotransmitter, thereby increasing its availability and enhancing cholinergic transmission .
Biochemical Pathways
The compound’s effect on biochemical pathways is largely dependent on its interaction with its targets. In the case of AChE inhibition, the compound would affect the cholinergic pathway. By inhibiting AChE, the compound could potentially enhance the transmission of acetylcholine, a key neurotransmitter in this pathway .
Pharmacokinetics
It is known that the piperazine ring, a common structural motif in this compound, can positively modulate the pharmacokinetic properties of a drug substance .
Result of Action
The molecular and cellular effects of the compound’s action would be primarily related to its inhibition of AChE. This could lead to an increase in acetylcholine levels, potentially enhancing cholinergic transmission and affecting various physiological functions, including memory and cognition .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-{4-[2-(4-bromophenyl)ethyl]piperazin-1-yl}pyrimidine typically involves multiple steps. One common method starts with the bromination of phenylethylamine to obtain 4-bromophenylethylamine. This intermediate is then reacted with piperazine to form 4-[2-(4-bromophenyl)ethyl]piperazine. Finally, this compound is coupled with a pyrimidine derivative under suitable conditions to yield the target compound.
Industrial Production Methods
Industrial production of this compound may involve optimized reaction conditions to maximize yield and purity. This includes the use of high-purity reagents, controlled temperatures, and efficient purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
4-{4-[2-(4-bromophenyl)ethyl]piperazin-1-yl}pyrimidine can undergo various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other nucleophiles.
Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions.
Coupling Reactions: It can participate in coupling reactions to form more complex structures.
Common Reagents and Conditions
Substitution: Reagents such as sodium hydroxide or potassium carbonate in polar solvents.
Oxidation: Oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various derivatives with different functional groups replacing the bromine atom.
Scientific Research Applications
4-{4-[2-(4-bromophenyl)ethyl]piperazin-1-yl}pyrimidine has several scientific research applications:
Medicinal Chemistry: It is studied for its potential as a pharmacological agent, particularly in the development of drugs targeting neurological disorders and cancer.
Materials Science: It is explored for its potential use in the synthesis of advanced materials with specific electronic or optical properties.
Comparison with Similar Compounds
Similar Compounds
- 2-{[4-(4-Bromophenyl)piperazin-1-yl)]methyl}-4-(3-chlorophenyl)-5-(4-methoxyphenyl)-2,4-dihydro-3H-1,2,4-triazole-3-thione
- 2-(4-phenylpiperazin-1-yl)pyrimidine-5-carboxamide
Uniqueness
4-{4-[2-(4-bromophenyl)ethyl]piperazin-1-yl}pyrimidine is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. This uniqueness makes it a valuable compound for targeted research and development in various scientific fields.
Properties
IUPAC Name |
4-[4-[2-(4-bromophenyl)ethyl]piperazin-1-yl]pyrimidine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.01.04) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H19BrN4/c17-15-3-1-14(2-4-15)6-8-20-9-11-21(12-10-20)16-5-7-18-13-19-16/h1-5,7,13H,6,8-12H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.01.04) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UEEIHHBZDTWMRH-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.01.04) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1CCC2=CC=C(C=C2)Br)C3=NC=NC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.01.04) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H19BrN4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.01.04) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
347.25 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![4-[(2-fluorophenyl)methyl]-2-(pyrrolidine-1-carbonyl)morpholine](/img/structure/B6473165.png)
![N-{1-[(1,4-dioxan-2-yl)methyl]piperidin-3-yl}cyclopropanesulfonamide](/img/structure/B6473188.png)
![4-[4-(2,5-dimethylphenyl)piperazin-1-yl]-6-ethylpyrimidine](/img/structure/B6473198.png)
![1-(cyclobutylmethyl)-N-[(4-fluorophenyl)methyl]-1H-1,2,3-triazole-4-carboxamide](/img/structure/B6473208.png)
![4-[4-(2,5-dimethylphenyl)piperazin-1-yl]-6-methoxypyrimidine](/img/structure/B6473213.png)


![4-[(3,4-difluorophenyl)methyl]-2-(pyrrolidine-1-carbonyl)morpholine](/img/structure/B6473231.png)
![2-methyl-1-{[1-(4-methylthiophene-2-carbonyl)azetidin-3-yl]methyl}-1H-imidazole](/img/structure/B6473236.png)
![2-{4-[2-(4-bromophenyl)ethyl]piperazin-1-yl}pyrimidine](/img/structure/B6473246.png)
![4-{7-methylthieno[3,2-d]pyrimidin-4-yl}-2-(thiomorpholine-4-carbonyl)morpholine](/img/structure/B6473249.png)
![4-[(3,5-difluorophenyl)methyl]-2-(pyrrolidine-1-carbonyl)morpholine](/img/structure/B6473254.png)

